![molecular formula C12H12O5 B13572869 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxy and methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-hydroxy-3-(methoxycarbonyl)benzaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride.
Major Products:
Oxidation: Formation of 4-oxo-3-(methoxycarbonyl)phenylcyclopropane-1-carboxylicacid.
Reduction: Formation of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylicacid.
Substitution: Formation of 1-[4-Chloro-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methylacetophenone: Similar in structure but lacks the cyclopropane ring.
1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanone: Contains a similar phenyl group but with different substituents and a longer carbon chain.
Uniqueness: 1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12O5 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-17-10(14)8-6-7(2-3-9(8)13)12(4-5-12)11(15)16/h2-3,6,13H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
HCROLICHFGMPNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2(CC2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



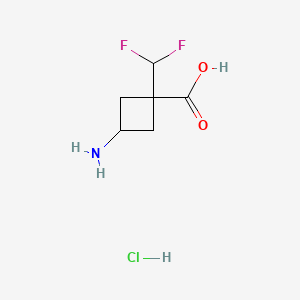

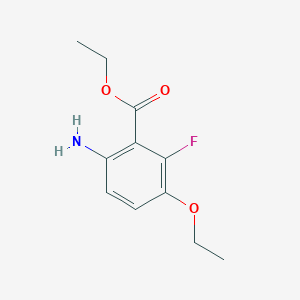
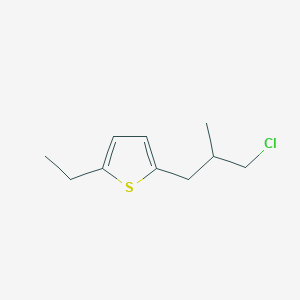

![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
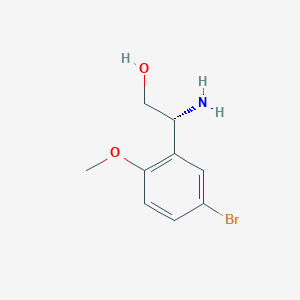
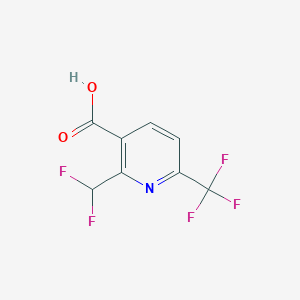
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
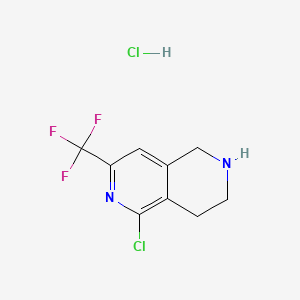
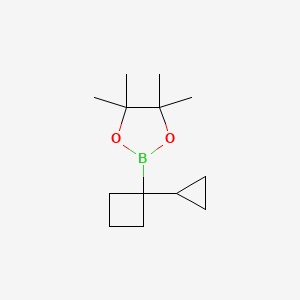
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
